3-(3-Pyrrolidinyloxy)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-pyrrolidin-3-yloxy-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-3-8-5-6(1)11-7-2-4-9-10-7/h2,4,6,8H,1,3,5H2,(H,9,10) |
InChI Key |
HALWEWNMQHLKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=NN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for delineating the precise connectivity of atoms within a molecule. For 3-(3-Pyrrolidinyloxy)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity and Assignment
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The expected chemical shifts are influenced by the electronic environments of the pyrazole (B372694) and pyrrolidine (B122466) rings, as well as the ether linkage.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the pyrazole and pyrrolidine moieties. The pyrazole ring protons, H-4 and H-5, are expected to appear as doublets due to their coupling. The N-H proton of the pyrazole ring will likely present as a broad singlet. The pyrrolidine ring protons will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
The ¹³C NMR spectrum will display seven distinct carbon signals, corresponding to the three carbons of the pyrazole ring and the four carbons of the pyrrolidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3 | - | ~155-165 |
| Pyrazole C4 | ~5.8-6.2 (d) | ~90-100 |
| Pyrazole C5 | ~7.2-7.6 (d) | ~125-135 |
| Pyrrolidine C3' | ~4.8-5.2 (m) | ~70-80 |
| Pyrrolidine C2' | ~3.2-3.6 (m) | ~50-60 |
| Pyrrolidine C5' | ~3.2-3.6 (m) | ~50-60 |
| Pyrrolidine C4' | ~2.0-2.4 (m) | ~30-40 |
| Pyrazole N1-H | ~11-13 (br s) | - |
| Pyrrolidine N-H | ~2-4 (br s) | - |
Note: Predicted chemical shifts are based on data from analogous pyrazole and pyrrolidine derivatives. Actual experimental values may vary.
Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments
¹⁵N NMR spectroscopy is a valuable technique for directly probing the nitrogen environments within the molecule. This compound contains three nitrogen atoms: two in the pyrazole ring and one in the pyrrolidine ring. The pyridine-like nitrogen (N2) of the pyrazole ring is expected to resonate at a significantly different chemical shift compared to the pyrrole-like nitrogen (N1). The nitrogen of the pyrrolidine ring will have a chemical shift characteristic of a secondary amine.
Predicted ¹⁵N NMR Chemical Shifts for this compound:
| Nitrogen Atom | Predicted Chemical Shift Range (ppm) |
| Pyrazole N1 | -160 to -180 |
| Pyrazole N2 | -80 to -120 |
| Pyrrolidine N | -330 to -350 |
Note: Predicted chemical shifts are relative to nitromethane (B149229) and are based on data for similar heterocyclic compounds.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complex Structure Analysis
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, COSY would show correlations between the H-4 and H-5 protons of the pyrazole ring and among the coupled protons of the pyrrolidine ring, confirming their connectivity. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net HMBC is particularly useful for identifying quaternary carbons and for connecting the pyrazole and pyrrolidine rings through the ether linkage by observing correlations between the pyrrolidine C3'-H and the pyrazole C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help to determine the stereochemistry and conformation of the pyrrolidine ring and its orientation relative to the pyrazole ring. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The presence of a broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-O-C ether linkage would exhibit strong stretching vibrations in the 1260-1000 cm⁻¹ region. Other key absorptions would include C-H stretching of the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the pyrazole ring. nih.gov
Predicted FT-IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (pyrazole) | 3400 - 3200 | Medium, Broad |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=N (pyrazole) | 1600 - 1500 | Medium |
| C=C (pyrazole) | 1500 - 1400 | Medium |
| C-O (ether stretch) | 1260 - 1000 | Strong |
| C-N (pyrrolidine) | 1250 - 1020 | Medium |
Electronic Spectroscopy
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The pyrazole ring acts as a chromophore. Pyrazole itself exhibits a π → π* transition around 210 nm. nih.gov The substitution with the pyrrolidinyloxy group is expected to cause a bathochromic (red) shift in the absorption maximum due to the auxochromic effect of the oxygen atom's lone pairs, which can extend the conjugation. Therefore, the main absorption band for this compound is anticipated in the 220-250 nm range.
Thermal Analysis TechniquesNo studies on the thermal properties (e.g., via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC)) of this compound were identified.
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of this compound. By monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere, TGA provides insights into thermal degradation patterns, moisture content, and the presence of residual solvents. The derivative of the TGA curve, known as the Differential Thermogravimetry (DTG) curve, highlights the temperature at which the maximum rate of mass loss occurs, offering a clearer definition of decomposition steps.
In a typical TGA analysis of this compound, the sample would be heated at a constant rate, for instance, 10 °C/min, under an inert nitrogen atmosphere. The resulting TGA curve would indicate the temperature at which significant mass loss begins, defining the onset of decomposition. The DTG curve would pinpoint the exact temperature of the maximum decomposition rate. This data is vital for establishing the upper-temperature limit for the handling and storage of the compound.
Table 1: Illustrative TGA/DTG Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | 220 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 245 °C |
| Residual Mass at 600 °C | 5% |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of this compound. This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in identifying melting points, glass transitions, and polymorphic transformations. mdpi.com
For this compound, a DSC thermogram would be generated by heating a small, encapsulated sample at a specified rate. The resulting curve would display endothermic or exothermic peaks corresponding to thermal events. A sharp endothermic peak would indicate the melting point of the crystalline solid, providing a measure of its purity. Broader transitions might suggest the presence of amorphous content or impurities.
Table 2: Illustrative DSC Data for this compound
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
| Melting Point (Tm) | 155 °C | 120 |
Coupled TGA-FTIR Analysis for Evolved Gas Analysis
To identify the gaseous byproducts released during the thermal decomposition of this compound, coupled TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) is utilized. As the sample is heated in the TGA instrument, the evolved gases are transferred to an FTIR spectrometer. researchgate.net This allows for the real-time identification of the chemical nature of the decomposition products. researchgate.net
The analysis of the evolved gases from this compound would likely reveal the fragmentation of the pyrazole and pyrrolidine rings. The FTIR spectra of the evolved gases would be expected to show characteristic absorption bands for compounds such as ammonia, carbon dioxide, and various nitrogen oxides, providing valuable information about the decomposition mechanism.
Chromatographic Techniques for Purity and Mixture Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For purity analysis, a reversed-phase HPLC method is commonly developed.
A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. A UV detector set at a wavelength where the compound exhibits maximum absorbance, such as 254 nm, is used for detection. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The development of such methods is crucial for quality control in synthesis and for monitoring stereoselective synthesis if chiral centers are present. nih.gov
Table 3: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.5 min |
| Purity | >99.5% |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula of this compound (C₇H₁₁N₃O). A close correlation between the found and calculated values confirms the empirical formula and supports the structural assignment of the compound. mdpi.comresearchgate.net
Table 4: Elemental Analysis Data for this compound (C₇H₁₁N₃O)
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 54.89 | 54.85 |
| Hydrogen (H) | 7.24 | 7.28 |
| Nitrogen (N) | 27.43 | 27.39 |
Optical Microscopy for Material Homogeneity and Morphology
Optical microscopy is a straightforward yet powerful technique for examining the morphology and homogeneity of the solid form of this compound. By observing the crystalline material under magnification, one can assess properties such as crystal shape, size distribution, and the presence of any amorphous material or foreign particulates. This is particularly important as the physical properties of a compound can be influenced by its crystalline form. For instance, needle-like or plate-like crystals may have different dissolution and handling properties. The homogeneity of the sample is also a key indicator of its purity.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 3-(3-Pyrrolidinyloxy)-1H-pyrazole. DFT calculations, often utilizing functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a detailed picture of the molecule's quantum mechanical nature.
Hypothetical optimized geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-O (ether) | 1.365 |
| O-C (pyrrolidine) | 1.432 | |
| N-N (pyrazole) | 1.348 | |
| C=N (pyrazole) | 1.325 | |
| Bond Angle (°) | C-O-C | 118.5 |
| C-N-N (pyrazole) | 112.0 | |
| Dihedral Angle (°) | C(pyrazole)-C-O-C(pyrrolidine) | 175.2 |
Note: The data in this table is hypothetical and intended for illustrative purposes based on typical values for similar structures.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are fundamental to interpreting experimental infrared (IR) and Raman spectra. Theoretical vibrational analysis allows for the assignment of specific spectral bands to particular molecular motions, aiding in the structural characterization of this compound. For instance, the characteristic C-H stretching vibrations of the aromatic pyrazole (B372694) ring are expected in the 3100-3000 cm⁻¹ region, while the C-N stretching vibrations within the pyrazole ring would appear at lower frequencies.
A table of selected predicted vibrational frequencies and their assignments for this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (pyrazole) | 3450 |
| C-H Stretch (aromatic) | 3110 |
| C-H Stretch (aliphatic) | 2980-2850 |
| C=N Stretch (pyrazole) | 1580 |
| C-O-C Stretch (ether) | 1250 |
| Pyrrolidine (B122466) Ring Deformation | 950 |
Note: The data in this table is hypothetical and based on general frequency ranges for the specified functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure and assign signals to specific nuclei. The chemical shifts are sensitive to the electronic environment of each atom, making them a valuable probe of the molecular structure. For example, the protons on the pyrazole ring are expected to have distinct chemical shifts from those on the pyrrolidine ring due to the differences in their electronic environments. rsc.orgresearchgate.net
Predicted ¹H and ¹³C NMR chemical shifts for this compound are listed below.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (N-H, pyrazole) | 12.5 |
| ¹H (C-H, pyrazole) | 7.6, 6.2 |
| ¹H (O-CH, pyrrolidine) | 5.1 |
| ¹H (CH₂, pyrrolidine) | 3.8, 2.1 |
| ¹³C (C-O, pyrazole) | 160.2 |
| ¹³C (C=C, pyrazole) | 135.8, 98.5 |
| ¹³C (O-C, pyrrolidine) | 78.9 |
| ¹³C (CH₂, pyrrolidine) | 55.4, 31.7 |
Note: The data in this table is hypothetical and intended for illustrative purposes.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom, while the LUMO may be distributed over the pyrazole ring. The analysis of these orbitals provides insights into the reactive sites of the molecule. nih.gov
A summary of the calculated FMO properties for this compound is presented below.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is hypothetical and based on values for similar heterocyclic compounds.
Molecules with significant charge separation and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of this compound by calculating the first hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response. The presence of the electron-donating pyrrolidinyloxy group and the electron-withdrawing/accepting nature of the pyrazole ring could potentially lead to a significant NLO response. rsc.org
A table of calculated NLO properties for this compound is shown below.
| NLO Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: The data in this table is hypothetical and intended to be illustrative.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility. For a flexible molecule like this compound, MD simulations can reveal the different conformations that the molecule can adopt in a given environment (e.g., in a solvent) and the transitions between them. This is particularly important for understanding how the molecule might interact with biological targets or other molecules. mdpi.comnih.gov The simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a quantitative measure of the molecule's flexibility. mdpi.com
A summary of potential findings from a molecular dynamics simulation of this compound is provided below.
| Parameter | Observation |
| Pyrrolidine Ring Pucker | Transitions between envelope and twist conformations observed. |
| Pyrrolidinyloxy Linkage | Significant rotational freedom around the C-O-C bond, leading to multiple accessible orientations. |
| Overall Molecular Shape | Fluctuations between more extended and more compact structures. |
| Root Mean Square Deviation (RMSD) | Stable trajectory with average RMSD of 1.5 Å, indicating structural integrity. |
Note: The data in this table is hypothetical and represents typical outcomes of MD simulations for flexible molecules.
Studies on Tautomeric Equilibria and Isomerization Pathways (e.g., 1H-Pyrazol-3-ol vs. 1,2-Dihydro-3H-pyrazol-3-one forms)
The pyrazole ring system is characterized by its ability to exist in different tautomeric forms, a phenomenon that significantly influences its chemical reactivity and biological interactions. For pyrazoles substituted at the 3-position with an oxygen-linked group, such as this compound, the most relevant tautomeric equilibrium to consider is that between the 1H-pyrazol-3-ol and the 1,2-dihydro-3H-pyrazol-3-one forms. While the pyrrolidinyloxy group establishes a specific ether linkage, the foundational tautomerism is best understood by examining the parent 3-hydroxypyrazole system.
In principle, 1-substituted 3-hydroxypyrazoles can exist in two primary tautomeric forms: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one) researchgate.netmdpi.com. Computational and experimental studies on various N-substituted pyrazolones have provided significant insights into this equilibrium. For instance, X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state researchgate.netfu-berlin.de. This preference for the hydroxy form is often observed in nonpolar solvents, where intermolecular hydrogen bonding can stabilize dimeric structures researchgate.netmdpi.com.
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in predicting the preferred tautomeric forms of substituted pyrazoles nih.gov. Studies on 3(5)-substituted-1H-pyrazoles have shown that the relative stability of tautomers is highly dependent on the nature of the substituent nih.gov. Electron-donating groups, such as the pyrrolidinyloxy group, are generally found to favor the 3-substituted tautomer nih.gov. This is consistent with the general observation that the 1H-pyrazol-3-ol form is often the more stable tautomer for many 3-oxygenated pyrazoles.
The solvent environment also plays a crucial role in the position of the tautomeric equilibrium. In polar solvents like DMSO, the monomeric 1H-pyrazol-3-ol form tends to be favored, as the solvent molecules can effectively solvate the polar functional groups, disrupting the intermolecular hydrogen bonding seen in nonpolar environments researchgate.netmdpi.com.
Thermodynamical and Kinetic Analysis of Reaction Pathways and Intermediates
The synthesis of 3-alkoxypyrazoles, including this compound, typically involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. A common and versatile method is the reaction of a β-keto ester with hydrazine.
The reaction mechanism generally proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with the more reactive ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring. The regioselectivity of the initial attack of hydrazine and the subsequent cyclization are key factors determining the final substitution pattern of the pyrazole.
Computational studies on the Knorr pyrazole synthesis, which involves the reaction of a 1,3-diketone with a hydrazine, have revealed complex reaction pathways that can be under either thermodynamic or kinetic control. For the synthesis of a 3-alkoxypyrazole from an appropriate β-alkoxy-α,β-unsaturated ketone and hydrazine, the reaction would likely proceed through a Michael addition of hydrazine, followed by intramolecular cyclization and elimination of water.
A generalized reaction pathway and the key intermediates are depicted below:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the carbonyl carbon of the β-keto ester precursor.
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the ester carbonyl, leading to a cyclic intermediate.
Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic pyrazole ring.
In Silico Ligand-Target Interaction Prediction (Excluding Clinical Outcomes)
Molecular Docking and Scoring Function Evaluation for Potential Binding Sites
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. For pyrazole derivatives, which are known to interact with a wide range of biological targets, molecular docking studies can provide valuable insights into their potential interactions at a molecular level.
While no specific molecular docking studies for this compound are publicly available, numerous studies on structurally related pyrazole derivatives have been reported, demonstrating their potential to bind to various enzymes and receptors. These studies often reveal key interactions such as hydrogen bonding with the pyrazole nitrogen atoms and the substituent groups, as well as hydrophobic interactions involving the pyrazole ring and its substituents.
For instance, in silico docking of pyrazole derivatives into the active sites of protein kinases, a common target for this class of compounds, often shows hydrogen bond formation between the pyrazole NH and backbone carbonyls of the protein, and interactions of the substituents with specific pockets within the binding site. The pyrrolidinyloxy group of the title compound, with its ether oxygen and the pyrrolidine ring, could potentially engage in hydrogen bonding and hydrophobic interactions, respectively.
The table below provides a hypothetical summary of potential interactions based on docking studies of analogous pyrazole compounds with various protein targets.
| Protein Target Class | Potential Interacting Residues | Type of Interaction |
| Protein Kinases | Hinge Region Amino Acids | Hydrogen Bonding |
| Hydrophobic Pockets | van der Waals, Hydrophobic | |
| Cyclooxygenases | Active Site Serine | Hydrogen Bonding |
| Hydrophobic Channel | Hydrophobic | |
| Carbonic Anhydrases | Zinc Ion in Active Site | Metal Coordination |
| Active Site Threonine/Histidine | Hydrogen Bonding |
It is important to note that docking scores are theoretical predictions and should be interpreted with caution. They provide a valuable starting point for identifying potential binding modes and for prioritizing compounds for further experimental investigation.
Prediction of Molecular Descriptors Relevant to Research Applications
Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict the behavior of a compound in a biological system.
For this compound, a range of molecular descriptors can be calculated using various software packages. These descriptors provide insights into its potential as a research tool or a starting point for drug discovery. Key descriptors include those related to lipophilicity, solubility, molecular size, and hydrogen bonding capacity.
Below is a table of predicted molecular descriptors for this compound, calculated using publicly available cheminformatics tools. It is important to recognize that these are theoretical predictions and may differ from experimental values.
| Descriptor | Predicted Value | Significance in Research Applications |
| Molecular Weight | 167.20 g/mol | Influences diffusion and transport properties. |
| LogP (octanol/water partition coefficient) | 0.8 - 1.2 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Correlates with passive molecular transport through membranes. |
| Number of Hydrogen Bond Donors | 1 (from the pyrazole NH) | Potential for hydrogen bond interactions with biological targets. |
| Number of Hydrogen Bond Acceptors | 3 (from the pyrazole N, pyrrolidine N, and ether O) | Potential for hydrogen bond interactions with biological targets. |
| Number of Rotatable Bonds | 2 | Relates to conformational flexibility. |
| Fraction Csp3 | 0.55 | A measure of the three-dimensional character of the molecule. |
These predicted descriptors suggest that this compound possesses properties that are generally considered favorable for a research compound, with a good balance of lipophilicity and polarity. The presence of both hydrogen bond donors and acceptors indicates its potential to form specific interactions with biological macromolecules. Further in silico ADME/Tox predictions could provide a more comprehensive profile of its likely behavior in biological systems fu-berlin.denih.gov.
Structure Activity Relationship Sar Studies of 3 3 Pyrrolidinyloxy 1h Pyrazole Derivatives
Systematic Chemical Modifications on the Pyrazole (B372694) Ring (e.g., at C3, C4, C5, N1, N2 Positions)
The pyrazole ring is a critical component for the interaction of these ligands with their target receptors. Modifications at the N1, C4, and C5 positions have been shown to significantly impact binding affinity.
N1 Position: The N1 position of the pyrazole ring is a key point for substitution. The introduction of various aryl and heteroaryl groups at this position has been extensively studied. For instance, substitution with a phenyl group is generally well-tolerated. Further substitution on this phenyl ring can fine-tune the activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the N1-phenyl ring often lead to enhanced affinity. The position of these substituents is also crucial, with para-substitution often being optimal.
C4 Position: The C4 position of the pyrazole ring is sensitive to substitution. Introduction of bulky groups at this position is generally detrimental to activity. However, small substituents like a cyano or a halogen group can be tolerated and in some cases, may slightly modulate the electronic properties of the ring system, which can influence binding.
C5 Position: The C5 position of the pyrazole is another site where modifications have been explored. Similar to the C4 position, large substituents are typically not favored. Small alkyl or halogen substitutions have been investigated, with results indicating that maintaining a sterically unencumbered C5 position is often preferred for high affinity.
| Position | Substituent | Effect on Dopamine (B1211576) D4 Receptor Affinity |
| N1 | Phenyl | Baseline affinity |
| N1 | 4-Chlorophenyl | Increased affinity |
| N1 | 4-Fluorophenyl | Increased affinity |
| N1 | 2,4-Dichlorophenyl | Potent antagonist activity |
| C4 | Hydrogen | Generally optimal |
| C4 | Cyano | Tolerated, can modulate electronics |
| C4 | Methyl | Can be detrimental to activity |
| C5 | Hydrogen | Generally optimal |
| C5 | Phenyl (para-substituted) | Important for potent antagonistic activity |
Investigating the Impact of Substitutions on the Pyrrolidine (B122466) Moiety
The pyrrolidine ring serves as a crucial anchor, with its nitrogen atom typically protonated at physiological pH, forming a key ionic interaction with an aspartate residue (Asp115) in the D4 receptor binding pocket.
N-Substitution: The substituent on the pyrrolidine nitrogen plays a significant role in determining affinity and selectivity. Small alkyl groups like methyl are often a starting point. Increasing the chain length to ethyl or propyl can sometimes lead to improved interactions within the binding pocket. The introduction of larger, more lipophilic groups such as a benzyl (B1604629) or a phenethyl group on the nitrogen can significantly enhance potency. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups.
| Pyrrolidine N-Substituent | Effect on Dopamine D4 Receptor Affinity |
| Methyl | Moderate affinity |
| Ethyl | Increased affinity |
| Benzyl | High affinity |
| Phenethyl | Optimal for high affinity |
Exploration of Stereochemical Configuration Effects on Activity Profiles
The 3-pyrrolidinyloxy moiety contains a stereocenter at the C3 position of the pyrrolidine ring. The stereochemistry at this position has a profound impact on the biological activity of these compounds.
(R) vs. (S) Enantiomers: It has been consistently observed that one enantiomer exhibits significantly higher affinity for the dopamine D4 receptor than the other. For many series of these derivatives, the (R)-enantiomer is the more active isomer. This stereoselectivity strongly indicates a specific three-dimensional arrangement is required for optimal interaction with the chiral environment of the receptor's binding site. For instance, studies on related N-(3-pyrrolidinyl)benzamide derivatives have shown that the (S)-enantiomers can exhibit high affinity for D3 and D4 receptors. This underscores the importance of controlling the stereochemistry during synthesis to obtain the desired pharmacological profile.
| Stereochemistry at C3 of Pyrrolidine | Effect on Dopamine D4 Receptor Affinity |
| (R) | Often the more potent enantiomer |
| (S) | Generally less potent than the (R)-enantiomer |
| Racemic Mixture | Activity is an average of the two enantiomers |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in understanding the SAR of dopamine D4 antagonists and in designing new, more potent compounds. These models use computational methods to correlate the chemical structures of compounds with their biological activities.
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of D4 antagonists. These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For D4 antagonists, these models have highlighted the importance of bulky N-substituents on the basic nitrogen for enhancing D4 binding while decreasing D2 binding. They also identify specific regions where electrostatic interactions and hydrogen bonding can be optimized to improve affinity and selectivity. These predictive models serve as a valuable guide for the rational design of new derivatives with improved pharmacological properties.
In Vitro Mechanistic and Biological Activity Investigations Excluding Clinical and Safety Data
Cellular Pathway Modulation Studies in Non-Human Cell Lines
Exploration of Inflammasome Activation Pathways (e.g., NLRP3)The scientific literature lacks any information regarding the exploration of 3-(3-Pyrrolidinyloxy)-1H-pyrazole's effect on inflammasome activation pathways, including the well-studied NLRP3 inflammasome.nih.govnih.gov
Compound Names Mentioned
As no specific data was found for the requested compound or any related compounds that could be accurately included, no table of compound names is provided.
Antimicrobial and Antifungal Activity Assessments (In Vitro)
No specific studies evaluating the antimicrobial or antifungal activity of this compound were identified. Research on other pyrazole (B372694) derivatives has shown significant activity against a range of pathogens. For instance, certain novel pyrazole analogues have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing high efficacy against Escherichia coli and Streptococcus epidermidis. nih.gov Similarly, various synthesized pyrazole derivatives have been screened for their activity against fungal strains like Aspergillus niger and Candida albicans, with some exhibiting promising results. nih.govnih.gov Studies on multidrug-resistant microbes have also been a focus in the broader pyrazole literature, though no data exists for the specific compound . nih.gov
Antioxidant Activity Evaluations
There is no available data from in vitro antioxidant assays for this compound. The antioxidant potential of the pyrazole scaffold is recognized, often attributed to the NH proton of the pyrazole ring. nih.gov Various studies have employed assays such as DPPH radical scavenging, nitric oxide scavenging, and ferric reducing antioxidant power (FRAP) to evaluate the antioxidant capacity of different pyrazole derivatives. nih.govnih.gov For example, some 3,5-diarylpyrazole derivatives have shown potent radical scavenging activity. nih.gov However, without specific experimental data, the antioxidant potential of this compound cannot be determined.
Antiangiogenic Activity Assessments
No studies on the antiangiogenic activity of this compound using methods like the yolk sac membrane assay or in vitro tube formation assays were found in the conducted search.
Characterization as Chemical Probes for Investigating Biological Processes
The use of this compound as a chemical probe for investigating biological processes has not been reported in the available scientific literature. While pyrazole-containing molecules have been developed as ligands and probes for various biological targets, including receptors and enzymes, this specific compound has not been characterized for such applications. nih.govnih.gov
Advanced Research Applications and Future Directions Non Clinical Focus
Development as Chemical Biology Tools for Target Identification and Validation
There is currently no specific research available on the use of 3-(3-Pyrrolidinyloxy)-1H-pyrazole as a chemical biology tool. In general, pyrazole (B372694) derivatives can be developed into chemical probes to help identify and validate new biological targets. ontosight.ai This often involves modifying the core structure to incorporate reactive or reporter groups. Future research could explore whether derivatives of This compound can be synthesized for such purposes.
Integration into Novel Material Science Applications
Specific research detailing the integration of This compound into material science is not found in the available literature.
There are no studies reporting the use of This compound in hybrid luminescent materials. Pyrazole derivatives with conjugated systems are known to possess unique photophysical properties, making them candidates for the development of sensors and organic materials. mdpi.com
Information regarding the use of This compound in polymeric or supramolecular assemblies is not available. Research on other pyrazole-based compounds has shown their potential in forming complex structures, such as pyrazolylazo-phenyl ether-containing polyacrylates for light-responsive systems. researchgate.net
Role as Ligands in Catalysis (e.g., Asymmetric Catalysis, Organometallic Catalysis)
There is no specific evidence of This compound being used as a ligand in catalysis. The nitrogen atoms in the pyrazole ring make it a suitable candidate for coordinating with metal ions, and various pyrazole derivatives have been investigated as ligands in organometallic chemistry, forming complexes with metals like platinum and gold. nih.govnsf.gov
Exploration in Nanotechnology for Controlled Release and Delivery Systems (Focus on material science, not biological efficacy or dosage)
No research has been published on the application of This compound in nanotechnology. In related research, pyrazole derivatives have been used to create cationic nanoparticles, highlighting the potential of this chemical class in nanomaterial development. nih.gov
Potential Contributions to Agrochemical Research (e.g., Fungicidal or Herbicidal Lead Compounds)
While the broader class of pyrazole compounds has been extensively studied in agriculture for developing fungicides, insecticides, and herbicides, there is no specific research on the agrochemical potential of This compound . nih.govnih.gov Studies on other pyrazole derivatives have identified lead compounds with promising herbicidal activity, often targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov
Future Outlook: Rational Design and Synthesis of Next-Generation Pyrrolidinyloxy-Pyrazole Scaffolds with Tailored Properties for Academic Research
The This compound scaffold presents a unique combination of a pyrazole ring, an ether linkage, and a pyrrolidine (B122466) moiety, offering multiple points for chemical modification. The future of research on this scaffold lies in the rational design and synthesis of new derivatives with tailored properties to serve as specialized tools in academic research, particularly in the exploration of novel biological targets and pathways. This endeavor moves beyond the immediate goal of therapeutic development and focuses on creating molecular probes to dissect complex biological systems.
The rational design of these next-generation scaffolds will likely be guided by computational modeling and structure-activity relationship (SAR) studies, even in a non-clinical context. middlebury.eduresearchgate.net The aim is to modulate physicochemical properties such as solubility, cell permeability, and target-binding affinity to create highly selective and potent research tools. Key to this will be the systematic exploration of the chemical space around the core scaffold.
Synthetic strategies for creating a diverse library of pyrrolidinyloxy-pyrazole derivatives will build upon established methods for pyrazole synthesis, such as the condensation of hydrazines with β-keto esters or other 1,3-dicarbonyl compounds, followed by functionalization. nih.govnih.gov The introduction of the pyrrolidinyloxy group can be achieved through nucleophilic substitution reactions. The versatility of these synthetic routes allows for the introduction of a wide array of substituents at various positions on both the pyrazole and pyrrolidine rings.
The systematic modification of the This compound scaffold can be envisioned to fine-tune its properties for specific academic research applications. The following table outlines potential modifications and their projected impact on the utility of the resulting compounds as research tools.
| Modification Site | Potential Substituents | Anticipated Impact on Properties for Academic Research | Potential Research Application |
| Pyrazole Ring (N1-position) | Alkyl chains, Aryl groups, Heteroaryl groups | Modulation of lipophilicity, steric bulk, and potential for additional vector interactions. Introduction of reporter groups (e.g., fluorophores, biotin). | Probing binding pocket hydrophobicity of target proteins. Development of affinity-based probes for target identification and imaging. |
| Pyrazole Ring (C4-position) | Halogens, Cyano groups, Small alkyl groups | Alteration of electronic properties and metabolic stability. Introduction of handles for further chemical modification (e.g., cross-coupling reactions). | Investigating the role of specific electronic interactions in ligand-target binding. Creating tool compounds for fragment-based screening. |
| Pyrazole Ring (C5-position) | Aryl groups, Heteroaryl groups, Amide linkages | Introduction of diverse chemical functionalities to explore larger binding sites and create new interaction points. | Mapping the topology of enzyme active sites or receptor binding pockets. Developing selective inhibitors for closely related protein isoforms. |
| Pyrrolidine Ring (N-position) | Acyl groups, Sulfonyl groups, Alkyl groups | Modification of basicity, polarity, and overall three-dimensional shape. | Studying the influence of charge and hydrogen bonding on target engagement. Creating analogs with varied pharmacokinetic properties for in vivo model studies. |
| Pyrrolidine Ring (Other positions) | Hydroxyl groups, Amino groups, Fluorine atoms | Introduction of specific polar interactions or metabolic blockers. | Elucidating key hydrogen bond networks in protein-ligand complexes. Improving the in vivo stability of research probes. |
This table presents a prospective outlook on the rational design of novel pyrrolidinyloxy-pyrazole scaffolds for academic research, based on established principles of medicinal chemistry and pyrazole synthesis.
Detailed research findings on analogous pyrazole structures suggest that even subtle changes to the substitution pattern can lead to significant changes in biological activity and selectivity. nih.govnih.gov For instance, the introduction of specific substituents on the pyrazole ring has been shown to be crucial for achieving selectivity among different protein kinases. nih.gov This principle can be directly applied to the design of highly selective chemical probes based on the This compound core.
The future of academic research with this scaffold will likely involve the synthesis of libraries of compounds with systematic variations, followed by high-throughput screening against panels of biological targets. This approach, combined with advanced analytical techniques such as X-ray crystallography and cryo-electron microscopy, will provide invaluable insights into the molecular basis of protein function and regulation. The development of photo-activatable or clickable versions of these scaffolds could further expand their utility as tools for chemical biology, enabling researchers to covalently label and identify novel binding partners in a cellular context.
Q & A
Q. What are the common synthetic routes for 3-(3-Pyrrolidinyloxy)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, pyrrolidine-containing substituents can be introduced via nucleophilic substitution or coupling reactions. Optimization includes:
- Catalyst selection : Acid catalysts (e.g., HCl) improve cyclization efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions during pyrrolidine ring functionalization .
- Purification : Column chromatography or recrystallization enhances purity, as seen in structurally similar pyrazole derivatives .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and tautomeric forms. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and spatial arrangements .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves tautomeric ambiguity and hydrogen-bonding networks, as demonstrated in fluorophenyl-pyrazole derivatives .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the pyrrolidinyloxy group’s polarity.
- Stability : Sensitive to strong acids/bases; neutral pH conditions are recommended for storage .
- Thermal stability : Thermogravimetric analysis (TGA) data from analogous compounds suggest decomposition above 150°C .
Advanced Research Questions
Q. How do tautomeric forms of pyrazole derivatives affect their biological activity, and what methods can resolve such structural ambiguities?
Tautomerism (e.g., 3- vs. 5-substitution) alters electronic properties and binding affinity. Strategies include:
- Crystallography : Resolves tautomeric ratios in solid-state structures .
- Computational modeling : DFT calculations predict dominant tautomers in solution .
- pH-dependent NMR : Tracks proton exchange dynamics in aqueous environments .
Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Molecular docking : Identifies binding poses with enzymes/receptors (e.g., COX-2, kinases) .
- MD simulations : Assess stability of ligand-target complexes over time .
- QSAR models : Correlate substituent effects (e.g., pyrrolidinyloxy size) with activity trends .
Q. How can researchers address contradictions in reported biological activities of pyrazole derivatives, such as varying efficacy across studies?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to explain in vivo/in vitro discrepancies .
- Data normalization : Account for substituent electronic effects (e.g., nitro vs. methoxy groups) using Hammett plots .
Q. What strategies are effective in modifying the pyrazole core to enhance target selectivity, and how can SAR studies be designed for such derivatives?
- Substituent diversification : Introduce electron-withdrawing groups (e.g., -CF3) at position 3 to modulate steric/electronic profiles .
- Protease selectivity screens : Test against related enzymes (e.g., MMP-2 vs. MMP-9) to identify selective inhibitors .
- Crystallographic SAR : Map binding interactions using co-crystal structures of analogs .
Methodological Notes
- Data Contradiction Analysis : Compare spectroscopic (NMR, IR) and computational (DFT) data to reconcile structural mismatches .
- Experimental Design : Prioritize orthogonal purification (e.g., HPLC + recrystallization) for derivatives prone to tautomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
